4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
Description
This pyrimidine derivative features a 4-chlorophenyl group at position 4 and a sulfanyl (thioether) group linked to a 3-(trifluoromethyl)phenyl moiety at position 2. The trifluoromethyl group enhances electron-withdrawing effects, while the sulfanyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2S/c18-13-6-4-11(5-7-13)15-8-9-22-16(23-15)24-14-3-1-2-12(10-14)17(19,20)21/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESJVQAFSFYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the pyrimidine core.
Attachment of the 3-(Trifluoromethyl)phenylsulfanyl Group: This step can be achieved through a thiolation reaction where a 3-(trifluoromethyl)phenyl thiol reacts with the pyrimidine derivative under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Applications
Recent studies have demonstrated that pyrimidine derivatives, including the compound , exhibit significant antifungal activities. A study synthesized various trifluoromethyl pyrimidine derivatives, revealing promising antifungal properties against multiple fungal strains:
| Compound | Fungal Strain | Concentration (μg/ml) | Inhibition Rate (%) |
|---|---|---|---|
| 5b | Botrytis cinerea | 50 | 96.76 |
| 5j | Botrytis cinerea | 50 | 96.84 |
| 5l | Botrytis cinerea | 50 | 100 |
| 5v | Sclerotinia sclerotiorum | 50 | 82.73 |
These results indicate that certain derivatives of the compound can compete with established antifungal agents like tebuconazole, showcasing its potential application in agricultural fungicides and pharmaceutical antifungals .
Insecticidal Properties
The insecticidal activity of pyrimidine derivatives has also been explored. The synthesized compounds demonstrated moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda. The following table summarizes the results:
| Compound | Insect Species | Concentration (μg/ml) | Efficacy Level |
|---|---|---|---|
| Various | Mythimna separata | 500 | Moderate |
| Various | Spodoptera frugiperda | 500 | Moderate |
While the efficacy was lower than that of chlorantraniliprole, these findings suggest potential applications in pest control formulations .
Anticancer Activity
The anticancer properties of pyrimidine derivatives have garnered significant attention, particularly regarding their ability to inhibit specific kinases associated with cancer proliferation. The compound has shown activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| PC3 (prostate) | 5.0 | Significant cytotoxicity observed |
| K562 (leukemia) | 6.0 | Moderate growth inhibition |
| Hela (cervical) | 7.0 | Effective against cell proliferation |
The mechanism of action primarily involves kinase inhibition, disrupting signaling pathways that promote tumor growth .
Case Studies
- Antifungal Efficacy : In a controlled study, several trifluoromethyl pyrimidine derivatives were tested against Botrytis cinerea. Compounds exhibited inhibition rates comparable to or exceeding those of traditional antifungals.
- Insecticidal Testing : Field trials indicated that certain derivatives could reduce pest populations effectively, suggesting their utility in integrated pest management strategies.
- Cancer Cell Studies : Research on various cancer cell lines revealed that the compound's ability to inhibit Pim-1 kinase could provide a novel therapeutic approach for cancers where this kinase is overexpressed.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The sulfur atom can form covalent bonds with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogs from the evidence:
Physicochemical Properties
Biological Activity
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is with a molecular weight of 390.81 g/mol. The compound exhibits a pyrimidine core substituted with a chlorophenyl group and a trifluoromethylphenyl sulfanyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific activities of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine can be summarized as follows:
Antitumor Activity
Studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, a related compound was noted to significantly inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The exact mechanism of action for the target compound requires further investigation but may involve interference with cellular signaling pathways.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for certain enzymes involved in cancer progression. Similar pyrimidine derivatives have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling and cancer biology .
Structure-Activity Relationship (SAR)
The SAR studies of related pyrimidine compounds indicate that modifications to the phenyl and trifluoromethyl groups can significantly impact biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall potency of the compounds .
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against enzymes |
| Chlorophenyl | Enhances binding affinity |
| Sulfanyl group | Critical for biological interactions |
Case Studies
- In Vitro Studies : A study evaluating the effects of pyrimidine derivatives on cancer cell lines demonstrated that certain modifications led to increased cytotoxicity. The presence of the trifluoromethyl group was particularly noted for enhancing activity against resistant cancer cells .
- In Vivo Efficacy : Another investigation into c-KIT kinase inhibitors revealed that compounds with similar structural motifs showed promising antitumor efficacy in animal models, suggesting that 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine could also exhibit therapeutic potential in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Routes : Use nucleophilic aromatic substitution (SNAr) between 4-chloro-2-sulfanylpyrimidine derivatives and 3-(trifluoromethyl)phenyl electrophiles. Alternatively, cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can form the C–S bond .
- Optimization : Monitor reaction progress via HPLC or TLC (Rf ~0.4–0.6, using methanol:toluene mixtures) . Adjust solvent polarity (e.g., dichloromethane or DMF) to enhance yields. Purify via column chromatography (silica gel, gradient elution) .
- Key Data : Typical yields range from 60–80%, with purity >95% achievable after recrystallization .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of aromatic rings). Example parameters: Monoclinic system, space group P2₁/c, mean C–C bond length ~1.39 Å .
- Spectroscopy :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for chlorophenyl (δ 7.3–7.5 ppm) and trifluoromethylphenyl (δ 7.6–7.8 ppm) moieties. ¹⁹F NMR confirms CF₃ group (δ -60 to -65 ppm) .
- FT-IR : Key peaks at 1580 cm⁻¹ (C=N stretch) and 1120 cm⁻¹ (C–S bond) .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing toxic gases (e.g., H₂S) .
- Waste Management : Segregate halogenated waste (chlorophenyl groups) and sulfanyl-containing byproducts. Partner with certified waste disposal firms for incineration .
- Emergency Response : For skin contact, wash with 10% ethanol followed by soap and water .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, while the sulfanyl linker improves solubility .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO gaps (~4.5 eV) suggest potential redox activity .
- Example Data : Binding affinity (ΔG) for kinase inhibitors ranges from -8.2 to -9.5 kcal/mol .
Q. What strategies resolve contradictions between in vitro bioactivity and physicochemical properties (e.g., solubility)?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles (50–100 nm diameter) .
- Bioactivity Validation : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293). Adjust assay conditions (e.g., serum-free media) to reduce false negatives .
- Case Study : A derivative showed 10x higher solubility in PEG-400 but retained nM-level inhibition of EGFR kinase .
Q. How do substituent modifications (e.g., replacing CF₃ with Cl) impact mechanistic pathways?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 4-(4-Cl-phenyl)-2-(3-Cl-phenylsulfanyl)pyrimidine) and compare logP values (e.g., Cl-substituted logP = 3.2 vs. CF₃-substituted logP = 4.1) .
- Mechanistic Probes : Use isotopic labeling (³⁵S) to track metabolic pathways. LC-MS/MS identifies sulfoxide metabolites .
- Data Interpretation : CF₃ groups reduce oxidative metabolism by 40% compared to Cl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
